molecular formula C17H14ClN3O3 B4502608 N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4502608
M. Wt: 343.8 g/mol
InChI Key: FBSLVWUAZFGABD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-chlorobenzyl chloride, furan-2-carboxylic acid, and 6-oxopyridazine. The synthesis could involve:

    Nucleophilic substitution: Reacting 3-chlorobenzyl chloride with a nucleophile to introduce the benzyl group.

    Cyclization: Forming the pyridazine ring through cyclization reactions.

    Amidation: Coupling the furan and pyridazine moieties through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: As a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazine derivatives, furan-containing compounds, and benzyl-substituted amides.

    Unique Features: The combination of the furan, pyridazine, and chlorobenzyl moieties in a single molecule provides unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSLVWUAZFGABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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